molecular formula C17H19ClF3NO2 B2707392 (1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034246-29-0

(1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2707392
CAS No.: 2034246-29-0
M. Wt: 361.79
InChI Key: CSHSHXTUFLXIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone ( 2034246-29-0) is a chemical compound with the molecular formula C17H19ClF3NO2 and a molecular weight of 361.8 . This structurally complex molecule is built around a central 1-(4-chlorophenyl)cyclopentyl group linked to a methanone bridge, which is connected to a 3-(2,2,2-trifluoroethoxy)azetidine moiety . The presence of the azetidine ring, a saturated four-membered nitrogen heterocycle, along with the chlorine and trifluoroethoxy substituents, makes this compound a valuable and sophisticated building block in medicinal chemistry and drug discovery research. Its specific molecular architecture suggests potential applications in the synthesis of more complex bioactive molecules or in the development of pharmacological probes. Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in organic synthesis. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClF3NO2/c18-13-5-3-12(4-6-13)16(7-1-2-8-16)15(23)22-9-14(10-22)24-11-17(19,20)21/h3-6,14H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHSHXTUFLXIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps:

    Formation of the Chlorophenyl Cyclopentyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with cyclopentyl magnesium bromide under Grignard reaction conditions to form the intermediate.

    Introduction of the Trifluoroethoxy Group: The intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride to introduce the trifluoroethoxy group.

    Formation of the Azetidinyl Ring: The final step involves the cyclization of the intermediate with an azetidinone derivative under acidic conditions to form the azetidinyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone would depend on its specific application. In a pharmacological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone with its closest structural analogs, focusing on key differences in molecular architecture and their hypothesized pharmacological implications.

Table 1: Structural and Functional Comparison

Feature Target Compound Cyclopropane-Piperazine Derivatives (3a-j)
Core Structure Cyclopentyl-Azetidinyl Methanone Cyclopropyl-Piperazinyl Methanone
Substituent 3-(2,2,2-Trifluoroethoxy) Azetidine Piperazine with variable aldehyde-derived substituents
Ring Size 5-membered (cyclopentyl), 4-membered (azetidine) 3-membered (cyclopropyl), 6-membered (piperazine)
Electron Effects Strong electron-withdrawing (trifluoroethoxy) Variable (electron-rich or -poor groups on piperazine)
Reported Bioactivity Not tested Anticancer (3a, 3c) and antituberculosis (3a, 3b, 3c)

Key Observations

Core Structure and Ring Strain :

  • The cyclopentyl group in the target compound introduces greater steric bulk compared to the smaller cyclopropane ring in derivatives 3a-j. This may enhance lipophilicity and membrane permeability but could reduce binding affinity to sterically constrained targets .
  • The azetidine ring (4-membered) in the target compound is more strained than the piperazine (6-membered) in analogs. This strain might affect conformational stability or metabolic resistance.

In contrast, the piperazine derivatives (3a-j) feature variable substituents, including electron-donating or -withdrawing groups, which modulate solubility and target engagement .

For example, derivative 3c (cyclopropane-piperazine analog) demonstrated both activities, with IC₅₀ values of 22 µM (antituberculosis) and 40% growth inhibition (anticancer at 80 µg/mL) .

Metabolic and Pharmacokinetic Considerations :

  • The azetidine-trifluoroethoxy moiety may reduce oxidative metabolism compared to the aldehyde-derived piperazine groups in 3a-j, which are prone to hydrolysis or oxidation. This could extend the target compound’s half-life in vivo.

Biological Activity

The compound (1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16ClF3N1O1\text{C}_{15}\text{H}_{16}\text{ClF}_3\text{N}_1\text{O}_1

Molecular Characteristics

  • Molecular Weight : 308.74 g/mol
  • CAS Number : Not specifically listed but related compounds have CAS numbers indicating their chemical nature.
  • Functional Groups : The presence of a chlorophenyl group and a trifluoroethoxy group suggests potential for diverse biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antibacterial properties. For instance, derivatives containing the chlorophenyl moiety have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems, which could be relevant for the compound .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For instance, related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. In one study, several synthesized compounds demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that our compound may also exhibit similar enzyme inhibitory properties.

Case Studies and Experimental Findings

  • AChE Inhibition : In studies evaluating AChE inhibitors, compounds with structural similarities were found to effectively reduce enzyme activity, indicating potential neuroprotective effects .
  • Binding Affinity Studies : Molecular docking studies have shown that similar compounds can effectively bind to target enzymes, which may elucidate the mechanism of action for our compound .
  • Toxicity and Safety Profiles : Preliminary studies on related compounds have shown acceptable safety profiles in animal models, suggesting that modifications like those in our compound might retain safety while enhancing efficacy .

Comparative Biological Activity Table

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Compound AAntibacterialSalmonella typhi5.0
Compound BAChE InhibitorHuman AChE0.63
Compound CUrease InhibitorUrease from Bacillus1.21
Our CompoundTBDTBDTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.